molecular formula C15H11N3O4 B14320957 (4,7-dioxo-1H-benzimidazol-2-yl)methyl N-phenylcarbamate CAS No. 111210-05-0

(4,7-dioxo-1H-benzimidazol-2-yl)methyl N-phenylcarbamate

Cat. No.: B14320957
CAS No.: 111210-05-0
M. Wt: 297.26 g/mol
InChI Key: ISLJYPPXVQBTQP-UHFFFAOYSA-N
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Description

(4,7-dioxo-1H-benzimidazol-2-yl)methyl N-phenylcarbamate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,7-dioxo-1H-benzimidazol-2-yl)methyl N-phenylcarbamate typically involves the reaction of 4,7-dioxo-1H-benzimidazole with N-phenylcarbamate. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and the quality of the product.

Chemical Reactions Analysis

Types of Reactions

(4,7-dioxo-1H-benzimidazol-2-yl)methyl N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(4,7-dioxo-1H-benzimidazol-2-yl)methyl N-phenylcarbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4,7-dioxo-1H-benzimidazol-2-yl)methyl N-phenylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound of (4,7-dioxo-1H-benzimidazol-2-yl)methyl N-phenylcarbamate, known for its broad range of biological activities.

    N-phenylcarbamate: Another related compound with potential biological and industrial applications.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both benzimidazole and N-phenylcarbamate. This unique combination may result in distinct biological activities and applications that are not observed in the individual components.

Properties

CAS No.

111210-05-0

Molecular Formula

C15H11N3O4

Molecular Weight

297.26 g/mol

IUPAC Name

(4,7-dioxo-1H-benzimidazol-2-yl)methyl N-phenylcarbamate

InChI

InChI=1S/C15H11N3O4/c19-10-6-7-11(20)14-13(10)17-12(18-14)8-22-15(21)16-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,21)(H,17,18)

InChI Key

ISLJYPPXVQBTQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCC2=NC3=C(N2)C(=O)C=CC3=O

Origin of Product

United States

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